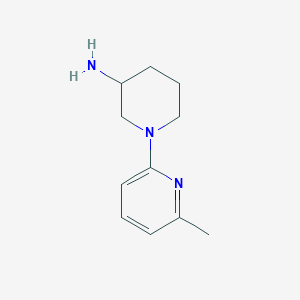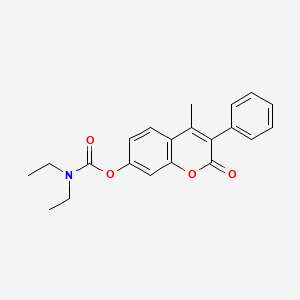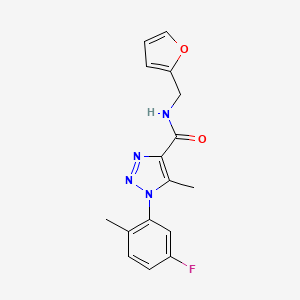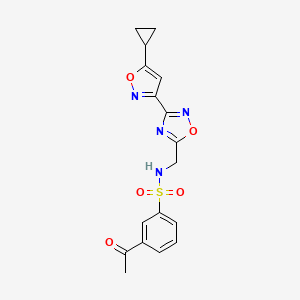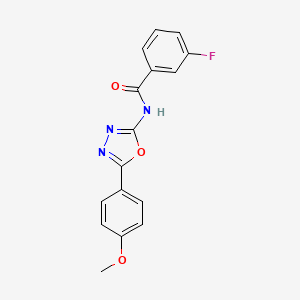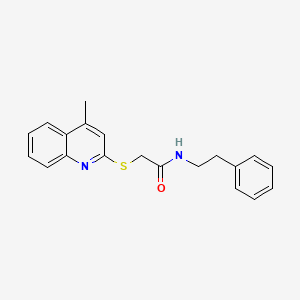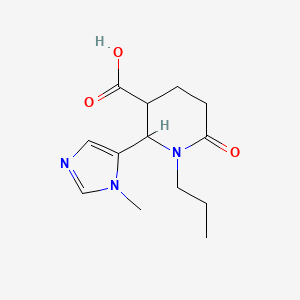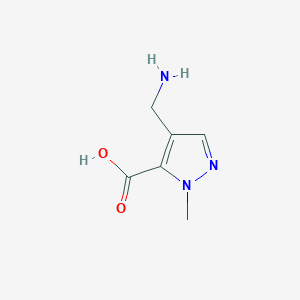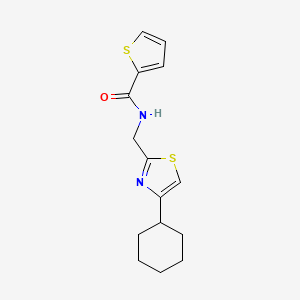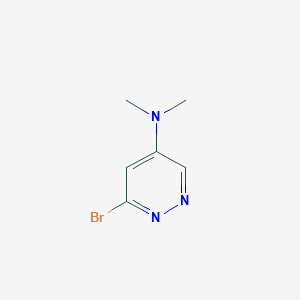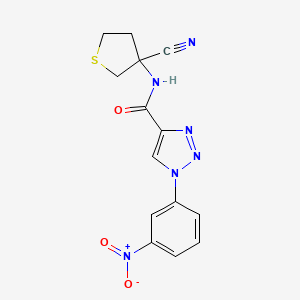
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide, also known as CTN, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTN is a member of the triazole family of compounds, which have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. In cancer cells, N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In bacterial and fungal cells, N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to disrupt cell membrane integrity and inhibit the activity of key enzymes involved in cell wall synthesis and energy metabolism.
Effets Biochimiques Et Physiologiques
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial and fungal growth, and modulation of key signaling pathways involved in cell growth and survival. N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments, including its high purity and potency, as well as its broad spectrum of activity against cancer cells, bacteria, and fungi. However, N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for research on N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide, including the development of novel N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide derivatives with improved potency and selectivity, the investigation of N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide's potential as a combination therapy with other anticancer or antimicrobial agents, and the exploration of N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide's potential therapeutic applications in other disease areas, such as inflammation and neurodegeneration. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide, as well as its potential side effects and toxicity.
Méthodes De Synthèse
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multistep reaction involving the condensation of 3-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization with triethyl orthoformate and sodium azide. The resulting compound is then reacted with 3-bromoacryloyl chloride to form N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide. This synthesis method has been optimized to yield high purity and high yield of N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications, including its anticancer and antimicrobial properties. In cancer research, N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to induce apoptosis in various cancer cell lines, including breast, colon, and lung cancer cells. N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit tumor growth in animal models of breast cancer. In antimicrobial research, N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have potent activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3S/c15-8-14(4-5-24-9-14)16-13(21)12-7-19(18-17-12)10-2-1-3-11(6-10)20(22)23/h1-3,6-7H,4-5,9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSILDNRPUHSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

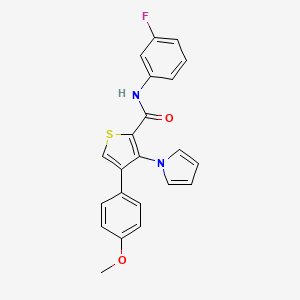
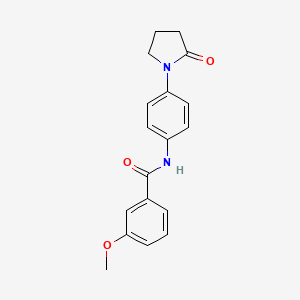
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2965755.png)
